molecular formula C21H22N2O4 B11023887 ethyl 4-(9H-xanthen-9-ylcarbonyl)piperazine-1-carboxylate

ethyl 4-(9H-xanthen-9-ylcarbonyl)piperazine-1-carboxylate

Cat. No.: B11023887
M. Wt: 366.4 g/mol
InChI Key: LPADHAMKBUVYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that combines elements of xanthene and pyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the reaction of xanthene derivatives with tetrahydropyrazinecarboxylate under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may also involve steps like refluxing and purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The xanthene moiety can facilitate binding to specific proteins, while the pyrazine ring may enhance its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-ETHYL-2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but with a benzothiophene ring instead of a pyrazine ring.

    1-ETHYL-4-(9H-XANTHEN-9-YLCARBONYL)PIPERAZINE: Contains a piperazine ring instead of a tetrahydropyrazine ring.

Uniqueness

ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of xanthene and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-(9H-xanthene-9-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-2-26-21(25)23-13-11-22(12-14-23)20(24)19-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)19/h3-10,19H,2,11-14H2,1H3

InChI Key

LPADHAMKBUVYPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.